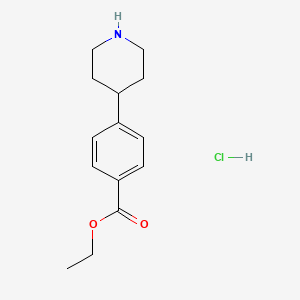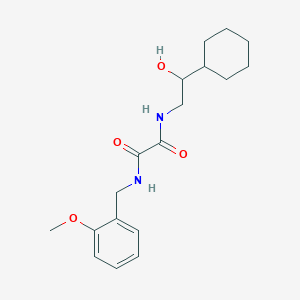
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide, also known as BHAP, is a chemical compound that has gained attention in the scientific community due to its potential medical applications. BHAP is a synthetic compound that has been shown to have a unique mechanism of action and promising biochemical and physiological effects. In
Mecanismo De Acción
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and have potential applications in many aspects, making these substances potential natural drug lead compounds .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to a wide range of biological activities . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives can be improved, allowing for once-daily dosing .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide has also been shown to have low toxicity and to be well-tolerated in animal models. However, there are also limitations to the use of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide. One area of research is the development of more potent and selective N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide analogs. Another area of research is the investigation of the potential of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Further research is also needed to fully understand the mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide and its effects on the immune system and inflammatory processes. Overall, N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide has shown great promise as a potential therapeutic agent, and more research is needed to fully explore its potential.
Métodos De Síntesis
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide is synthesized through a multistep process that involves the reaction of 2-bromo-2-chloroacetophenone with benzofuran-2-ylmethylamine to form the intermediate compound. The intermediate compound is then reacted with 2-hydroxypropylamine to form the final product, N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide. The synthesis method of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide has been well-established and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide has been extensively studied for its potential medical applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide has also been found to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide has also been studied for its potential in the treatment of cancer.
Propiedades
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-19(23,17-10-14-7-3-5-9-16(14)24-17)12-21-18(22)11-13-6-2-4-8-15(13)20/h2-10,23H,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLIDCNTZGHHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2924312.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2924316.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2924321.png)
![7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924322.png)





amino}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2924331.png)
![N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine](/img/structure/B2924332.png)
![7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2924333.png)
![(1S,6S)-N-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethyl)bicyclo[4.2.0]octan-7-amine](/img/structure/B2924334.png)